1-((4-Bromophenyl)sulfonyl)-4-(2-(4-chlorophenoxy)ethyl)piperazine
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Overview
Description
1-((4-Bromophenyl)sulfonyl)-4-(2-(4-chlorophenoxy)ethyl)piperazine is an organic compound that features a piperazine ring substituted with a 4-bromophenylsulfonyl group and a 4-chlorophenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Bromophenyl)sulfonyl)-4-(2-(4-chlorophenoxy)ethyl)piperazine typically involves multiple steps:
Formation of the piperazine core: This can be achieved by reacting ethylenediamine with a suitable dihalide under basic conditions.
Introduction of the 4-bromophenylsulfonyl group: This step involves the sulfonylation of the piperazine ring using 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 4-chlorophenoxyethyl group: This can be done by reacting the intermediate with 4-chlorophenoxyethyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((4-Bromophenyl)sulfonyl)-4-(2-(4-chlorophenoxy)ethyl)piperazine can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and reduction reactions: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl or ether linkages.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution reactions: Products will vary depending on the nucleophile used.
Oxidation and reduction reactions: Products include the corresponding sulfide or sulfone derivatives.
Hydrolysis: Products include the cleavage fragments of the original compound.
Scientific Research Applications
1-((4-Bromophenyl)sulfonyl)-4-(2-(4-chlorophenoxy)ethyl)piperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-((4-Bromophenyl)sulfonyl)-4-(2-(4-chlorophenoxy)ethyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and ether groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-((4-Chlorophenyl)sulfonyl)-4-(2-(4-bromophenoxy)ethyl)piperazine: This compound is structurally similar but with reversed positions of the bromine and chlorine atoms.
1-((4-Methylphenyl)sulfonyl)-4-(2-(4-chlorophenoxy)ethyl)piperazine: This compound has a methyl group instead of a bromine atom on the phenyl ring.
1-((4-Bromophenyl)sulfonyl)-4-(2-(4-methoxyphenoxy)ethyl)piperazine: This compound has a methoxy group instead of a chlorine atom on the phenoxyethyl group.
Uniqueness
1-((4-Bromophenyl)sulfonyl)-4-(2-(4-chlorophenoxy)ethyl)piperazine is unique due to the specific combination of substituents on the piperazine ring, which can impart distinct chemical and biological properties. The presence of both bromine and chlorine atoms can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug discovery and other applications.
Properties
Molecular Formula |
C18H20BrClN2O3S |
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Molecular Weight |
459.8 g/mol |
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-[2-(4-chlorophenoxy)ethyl]piperazine |
InChI |
InChI=1S/C18H20BrClN2O3S/c19-15-1-7-18(8-2-15)26(23,24)22-11-9-21(10-12-22)13-14-25-17-5-3-16(20)4-6-17/h1-8H,9-14H2 |
InChI Key |
PENOBJRJRCNTOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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